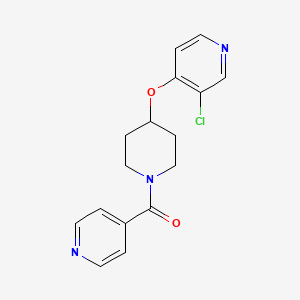

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone

Description

Properties

IUPAC Name |

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c17-14-11-19-8-3-15(14)22-13-4-9-20(10-5-13)16(21)12-1-6-18-7-2-12/h1-3,6-8,11,13H,4-5,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORRDDBUVKBXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis begins with readily available starting materials such as 3-chloropyridine and piperidine.

Reaction Steps

Step 1: : The hydroxylation of 3-chloropyridine to form 3-chloropyridin-4-ol.

Step 2: : The nucleophilic substitution of the hydroxyl group with a piperidinyl group to form (3-chloropyridin-4-yl)piperidine.

Step 3: : The methanone functionality is introduced via a carbonylation reaction using pyridine as a precursor to form the final compound.

Conditions: : Reactions typically occur under controlled temperatures ranging from -10°C to 150°C with suitable solvents such as DMF (dimethylformamide) or DCM (dichloromethane) and catalysts like palladium.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using optimized protocols to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation to introduce functional groups such as carboxyl or ketone groups.

Reduction: : The compound's nitro or carbonyl groups can be reduced to amine or alcohol groups, respectively.

Substitution: : Various substitution reactions are possible, especially at the pyridine and piperidine rings.

Common Reagents and Conditions

Oxidizing Agents: : KMnO4, PCC, or mCPBA.

Reducing Agents: : NaBH4, LiAlH4, or catalytic hydrogenation.

Solvents: : Commonly used solvents include DMSO, THF, and acetonitrile.

Major Products

Depending on the reaction, products can vary from oxidized derivatives with increased functionality to reduced compounds with modified structural properties.

Scientific Research Applications

Chemistry

This compound serves as a building block for the synthesis of more complex molecules, aiding in the development of novel materials and catalysts.

Biology

In biological research, it functions as a ligand or an inhibitor for specific enzymes or receptors, providing insight into biochemical pathways.

Medicine

In medicine, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

Industrially, it finds use in the development of specialty chemicals and advanced materials, contributing to sectors such as pharmaceuticals and agriculture.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. It may act as an inhibitor, modulator, or activator, altering the function of these targets and influencing cellular pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound belongs to a broader class of piperidinyl methanones, which are frequently explored for their bioactivity. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Studies

- Bioactivity : The sulfonyl and pyrazolo-pyrimidine substituents in confer higher kinase inhibitory potency compared to the parent compound, likely due to improved hydrogen bonding and hydrophobic interactions.

- Solubility vs. Stability : Morpholine-substituted analogues (e.g., ) exhibit better aqueous solubility but are prone to oxidative metabolism, limiting their in vivo half-life.

- CNS Penetration : Trifluoromethoxy and methylpiperazine groups () enhance blood-brain barrier permeability, a critical factor for neurotherapeutic agents.

- Safety Profile: Phenoxyethylamino derivatives () show lower toxicity but weaker target engagement, highlighting a trade-off between safety and efficacy.

Biological Activity

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone, a compound featuring a complex structure with pyridine and piperidine moieties, has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 384.8 g/mol. The compound incorporates functional groups that are pivotal for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H17ClN4O3 |

| Molecular Weight | 384.8 g/mol |

| CAS Number | 2034330-61-3 |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the chloropyridine moiety may enhance this activity by altering the compound's interaction with microbial targets.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Similar piperidine derivatives have demonstrated activity against acetylcholinesterase (AChE) and urease, which are crucial in treating neurological disorders and managing urea metabolism, respectively . The inhibition potency can be quantified using IC50 values, where lower values indicate higher efficacy.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 1.13 ± 0.003 |

These values suggest that the compound may serve as a lead in developing new therapeutic agents targeting these enzymes.

Anticancer Properties

Preliminary studies have suggested that compounds similar to this compound possess anticancer properties. The mechanism often involves the modulation of specific signaling pathways that control cell proliferation and apoptosis . Further research is required to elucidate the exact pathways affected by this compound.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound likely binds to active sites on enzymes, inhibiting their function.

- Receptor Modulation : It may act on specific receptors involved in neurotransmission or cancer cell signaling.

- Chemical Reactivity : The presence of reactive functional groups allows for diverse chemical interactions leading to biological effects.

Case Studies

In one study, researchers synthesized several piperidine derivatives and tested their antibacterial and enzyme inhibitory activities. Among these, compounds exhibiting structural similarities to this compound showed promising results, particularly in inhibiting AChE and urease .

Q & A

Q. What are the optimal synthetic routes for (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone, and what reaction conditions are critical?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Piperidine Ring Functionalization : React 3-chloropyridin-4-ol with a base (e.g., NaH) to form the 3-chloropyridin-4-yloxy-piperidine intermediate .

Coupling with Pyridine Derivative : Use a coupling reagent (e.g., EDC/HOBt) to attach the pyridin-4-yl-methanone group under inert conditions (N₂ atmosphere) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for purity.

- Critical Conditions :

- Temperature control (0–25°C for coupling steps).

- Solvent selection (anhydrous DMF or DCM).

- Catalytic use of Pd or Cu for cross-coupling efficiency .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the chloropyridine and piperidine oxygen linkage. Deuterated DMSO or CDCl₃ solvents are preferred .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on target binding?

- Methodological Answer :

- Systematic Substituent Variation : Modify the chloropyridine (e.g., replace Cl with F, Br) or pyridine (e.g., add methyl/amino groups) and compare bioactivity .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (Kd/IC50) .

- Data Analysis : Correlate substituent electronic (Hammett σ) and steric (Taft ES) parameters with activity trends .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like buffer pH, DMSO concentration (<0.1%), and cell passage number .

- Orthogonal Validation : Confirm activity using multiple assays (e.g., enzymatic inhibition + cellular viability) .

- Meta-Analysis : Pool data from independent labs and apply statistical models (e.g., mixed-effects regression) to identify confounding factors .

Q. What computational approaches predict binding modes and metabolic stability?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes). Validate with MD simulations (NAMD/GROMACS) .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 metabolism) and solubility (LogP, TPSA) .

- In Vitro Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Q. How can solubility challenges in biological assays be mitigated?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤0.1%) or cyclodextrins to enhance aqueous solubility without denaturing proteins .

- Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) for improved pharmacokinetics .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to maintain stability in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.